5-Bromo-2-chloro-4-nitropyridine chemical properties
5-Bromo-2-chloro-4-nitropyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloro-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay of a bromine atom, a chlorine atom, and a potent electron-withdrawing nitro group on the pyridine scaffold, render it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, including synthesis, spectroscopic characterization, reactivity, and safe handling protocols. The insights herein are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.
Molecular Identity and Physicochemical Properties
5-Bromo-2-chloro-4-nitropyridine is identified by the CAS Number 1082041-27-7.[1] The strategic placement of its substituents creates a molecule with distinct properties that are crucial for its role in synthetic chemistry.
Structural and Physical Data
The fundamental properties of this compound are summarized in the table below. These parameters are the first point of reference for any experimental design.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-chloro-4-nitropyridine | [1] |
| Synonyms | 2-Chloro-4-nitro-5-bromopyridine | [1] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1] |
| Molecular Weight | 237.44 g/mol | [1] |
| CAS Number | 1082041-27-7 | [1] |
| Appearance | Light yellow crystalline powder | [2] |
| Melting Point | 148-150 °C | [2] |
Synthesis and Mechanistic Considerations
A plausible synthetic route would involve the sequential functionalization of a simpler pyridine precursor. The order of reactions is critical. Nitration of an activated pyridine ring, followed by halogenation, is a common strategy.
Proposed Synthetic Workflow
The diagram below illustrates a potential multi-step synthesis, which is designed to logically install the required functional groups.
Caption: Proposed two-step synthesis of 5-Bromo-2-chloro-4-nitropyridine.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on common methodologies for pyridine functionalization.[5] Researchers must adapt and optimize conditions based on laboratory-scale experiments.
Step 1: Nitration of 2-Chloropyridine
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Addition: Slowly add 2-chloropyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitrating Mixture: Add a pre-cooled mixture of concentrated sulfuric acid and nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for several hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., NaOH or NH₄OH) until a precipitate forms.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-4-nitropyridine.
Step 2: Bromination of 2-Chloro-4-nitropyridine
-
Setup: Dissolve the 2-chloro-4-nitropyridine from the previous step in a suitable solvent such as oleum or concentrated sulfuric acid.
-
Brominating Agent: Add N-bromosuccinimide (NBS) or liquid bromine portion-wise or dropwise at room temperature.
-
Reaction: Heat the reaction mixture (e.g., 80-100°C) for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the mixture and pour it onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove residual acid, and then with a dilute sodium bisulfite solution if bromine was used.
-
Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 5-bromo-2-chloro-4-nitropyridine.
Spectroscopic and Analytical Profile
Structural confirmation is paramount. The following section details the expected spectroscopic signatures for 5-bromo-2-chloro-4-nitropyridine.
Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Two singlets in the downfield region (δ 8.0-9.0 ppm). The proton at C3 will be a singlet, and the proton at C6 will be a singlet. |
| ¹³C NMR | Aromatic Carbons | Five distinct signals are expected, with carbons attached to halogens and the nitro group showing characteristic shifts. |
| Mass Spec (EI) | Molecular Ion (M⁺) | A complex isotopic cluster due to Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1). Key peaks would be observed around m/z 236, 238, and 240. |
| IR Spectroscopy | Functional Groups | - NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹- NO₂ Symmetric Stretch: ~1340-1360 cm⁻¹- C-Br Stretch: ~500-600 cm⁻¹[6] |
Protocol for Spectroscopic Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required for a good signal-to-noise ratio.[7]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.[7]
-
Ionization Method: For a robust compound like this, Electron Impact (EI) is a suitable hard ionization technique that will provide clear fragmentation patterns and a distinct molecular ion peak.[7]
-
Analysis: Introduce the sample into the mass spectrometer. Observe the mass-to-charge ratio (m/z) of the resulting ions, paying close attention to the isotopic distribution pattern of the molecular ion to confirm the presence of one bromine and one chlorine atom.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-bromo-2-chloro-4-nitropyridine is dominated by the electron-deficient nature of the pyridine ring, which is a direct consequence of the combined electron-withdrawing effects of the ring nitrogen and the C4-nitro group.
Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity is Nucleophilic Aromatic Substitution (SₙAr). The positions ortho and para to the nitro group (C3, C5) and the ring nitrogen (C2, C6) are highly activated toward nucleophilic attack.[8] The chlorine atom at the C2 position is an excellent leaving group, making this the most probable site for substitution.
Causality of Reactivity:
-
Activation: The nitro group and the ring nitrogen powerfully withdraw electron density from the ring, making it electrophilic.
-
Stabilization: When a nucleophile attacks the C2 position, a negatively charged intermediate, known as a Meisenheimer complex, is formed. This intermediate is resonance-stabilized, with the negative charge delocalized effectively onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction, facilitating the substitution.[8]
Common nucleophiles used in SₙAr reactions with this substrate include amines, alkoxides, thiolates, and anilines, providing facile access to a wide array of 2-substituted-5-bromo-4-nitropyridines.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Safety, Handling, and Storage
Proper handling of 5-bromo-2-chloro-4-nitropyridine is essential due to its hazardous properties. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
GHS Hazard Identification
The compound is classified with several hazards that necessitate careful handling.[1]
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | GHS05 (Corrosion) |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |
| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling and Storage Recommendations
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Ventilation: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid dust formation.[2][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
References
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
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PubChem. (n.d.). 5-Bromo-2-chloro-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.). 5-Bromo-2-chloro-4-nitropyridine 1-oxide.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? Retrieved from [Link]
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
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JOURNAL OF INDIAN RESEARCH. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
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IndiaMART. (n.d.). 5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 2-bromo-5-chloro-3-nitropyridine. Retrieved from [Link]
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